N~2~-(2-chlorophenyl)-N~1~-{2-[(2,6-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide
Description
The compound "N2-(2-chlorophenyl)-N1-{2-[(2,6-dichlorobenzyl)thio]ethyl}-N2-(methylsulfonyl)glycinamide" represents a multifaceted molecule with potential relevance in various chemical and biological contexts. Its structure suggests a complex interaction between different functional groups, potentially leading to unique physical and chemical properties.
Synthesis Analysis
While specific synthesis methods for this compound were not identified, related research indicates that compounds with similar functional groups can be synthesized through multi-step organic reactions, involving phase-transfer catalysis for alkylation and Michael additions, as well as reductive alkylation processes (López et al., 1996), (Viirre & Hudson, 2003).
Molecular Structure Analysis
The molecular structure can be elucidated using techniques such as X-ray crystallography, FT-IR, and NMR spectroscopy. These methods help in understanding the spatial arrangement of atoms and the electronic environment of the molecule, which is crucial for predicting its reactivity and interaction with biological targets (Pekparlak et al., 2018).
properties
IUPAC Name |
2-(2-chloro-N-methylsulfonylanilino)-N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl3N2O3S2/c1-28(25,26)23(17-8-3-2-5-16(17)21)11-18(24)22-9-10-27-12-13-14(19)6-4-7-15(13)20/h2-8H,9-12H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEECYQJDPQJCOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCCSCC1=C(C=CC=C1Cl)Cl)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl3N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-N-methylsulfonylanilino)-N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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